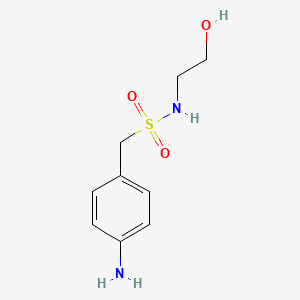

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide (AHEM) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. AHEM has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Antiviral and Anticancer Activity

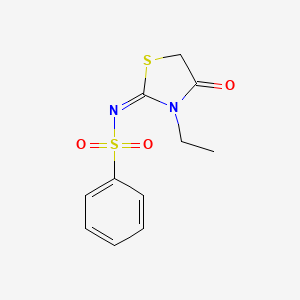

A series of compounds derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide, structurally related to 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, have been synthesized and evaluated for their potential antiviral and anticancer properties. The synthesized thioureas exhibited significant antiviral activity against various viruses, including HIV-1 and HIV-2, but did not show notable anticancer properties against certain cell lines like A549 and L929 (Karakuş et al., 2009).

Structural Studies and Supramolecular Assembly

Nimesulidetriazole derivatives, with structural similarities to 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, have been synthesized and analyzed for their crystal structures and molecular interactions. The studies focus on understanding the nature of intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions, and their effects on the supramolecular assembly and molecular geometry (Dey et al., 2015).

Quantum Chemical Calculations

Quantum chemical calculations have been applied to compounds similar to 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide to predict their optimized structures, free energy, and molecular orbitals involved in spectrum formation. This research is essential for understanding the chemical and physical properties of such compounds and their potential applications in various scientific fields (Xue et al., 2022).

Catalytic and Synthetic Applications

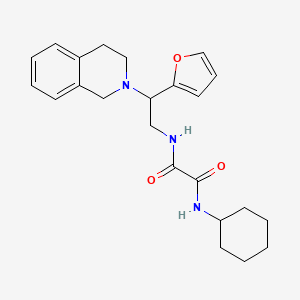

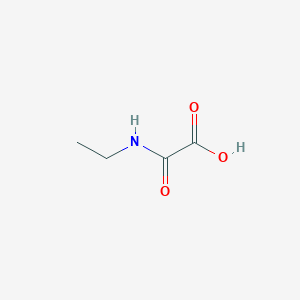

Methanesulfonamide, a functional group present in the chemical structure of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, has been found to be an effective catalyst in the synthesis of various chemical compounds. For example, it has been used in the one-pot synthesis of 2-substituted benzoxazoles and in the Sharpless asymmetric dihydroxylation process. These applications demonstrate the versatility of methanesulfonamide-containing compounds in facilitating chemical reactions and synthesizing new materials (Kumar et al., 2008; Junttila & Hormi, 2009).

COX-2 Inhibition for Anti-inflammatory Purposes

Compounds featuring the methanesulfonamide group, like 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. This activity is particularly important for developing anti-inflammatory drugs, where selective inhibition of COX-2 can provide therapeutic benefits with reduced side effects (Singh et al., 2004).

Propriétés

IUPAC Name |

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPWMDXYBGJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)